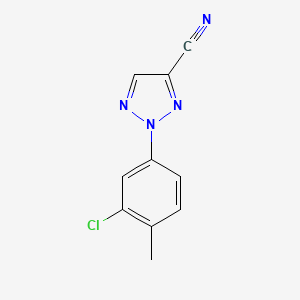

2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

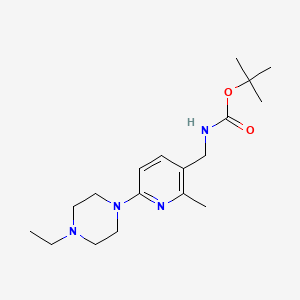

2-(3-Chlor-4-methylphenyl)-2H-1,2,3-triazol-4-carbonitril ist eine heterocyclische Verbindung, die einen Triazolring aufweist, der mit einer Chlor-Methylphenylgruppe und einer Carbonitrilgruppe substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(3-Chlor-4-methylphenyl)-2H-1,2,3-triazol-4-carbonitril beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Eine übliche Methode beinhaltet die Reaktion von 3-Chlor-4-methylphenylhydrazin mit Ethylcyanoacetat, gefolgt von der Cyclisierung in Gegenwart einer Base wie Natriumethoxid. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol bei erhöhten Temperaturen durchgeführt, um die Bildung des Triazolrings zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus kann die Implementierung von Prinzipien der grünen Chemie, wie z. B. die Verwendung umweltfreundlicher Lösungsmittel und Katalysatoren, den Prozess nachhaltiger gestalten.

Analyse Chemischer Reaktionen

Reaktionstypen

2-(3-Chlor-4-methylphenyl)-2H-1,2,3-triazol-4-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Chlorgruppe kann unter geeigneten Bedingungen durch Nukleophile wie Amine oder Thiole substituiert werden.

Oxidation und Reduktion: Der Triazolring kann oxidiert oder reduziert werden, was zu verschiedenen Derivaten mit veränderten Eigenschaften führt.

Cyclisierungsreaktionen: Die Verbindung kann an weiteren Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Natriumazid oder Kaliumthiocyanat. Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt.

Oxidation und Reduktion: Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Natriumborhydrid können unter kontrollierten Bedingungen verwendet werden.

Cyclisierungsreaktionen: Katalysatoren wie Lewis-Säuren (z. B. Aluminiumchlorid) können Cyclisierungsreaktionen in organischen Lösungsmitteln erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Triazolderivate ergeben, während Oxidation oder Reduktion zu verschiedenen Oxidationsstufen des Triazolrings führen können.

Wissenschaftliche Forschungsanwendungen

2-(3-Chlor-4-methylphenyl)-2H-1,2,3-triazol-4-carbonitril hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Pharmakophor im Wirkstoffdesign untersucht, insbesondere auf ihre antimikrobiellen und Antikrebsaktivitäten.

Materialwissenschaften: Es kann als Baustein für die Synthese von fortschrittlichen Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden.

Biologische Studien: Die Wechselwirkungen der Verbindung mit biologischen Makromolekülen, wie z. B. Enzymen und Rezeptoren, werden untersucht, um ihren Wirkmechanismus und mögliche therapeutische Anwendungen zu verstehen.

Industrielle Anwendungen: Es kann bei der Synthese von Agrochemikalien und anderen industriell relevanten Verbindungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 2-(3-Chlor-4-methylphenyl)-2H-1,2,3-triazol-4-carbonitril beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. So kann die Verbindung in der medizinischen Chemie die Aktivität bestimmter Enzyme oder Rezeptoren hemmen, indem sie an ihre aktiven Zentren bindet. Der Triazolring und die Chlor-Methylphenylgruppe spielen eine entscheidende Rolle bei diesen Wechselwirkungen und beeinflussen die Bindungsaffinität und Spezifität der Verbindung.

Wissenschaftliche Forschungsanwendungen

2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: The compound’s interactions with biological macromolecules, such as enzymes and receptors, are studied to understand its mechanism of action and potential therapeutic uses.

Industrial Applications: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of 2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors by binding to their active sites. The triazole ring and the chloro-methylphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-Chlor-4-methylphenylisocyanat: Eine andere Verbindung mit einer ähnlichen Chlor-Methylphenylgruppe, aber unterschiedlichen funktionellen Gruppen.

N-(3-Chlor-4-methylphenyl)-2-methylpentanamid: Teilt sich die Chlor-Methylphenyl-Einheit, hat aber eine andere Kernstruktur.

Einzigartigkeit

2-(3-Chlor-4-methylphenyl)-2H-1,2,3-triazol-4-carbonitril ist aufgrund des Vorhandenseins des Triazolrings und der Carbonitrilgruppe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C10H7ClN4 |

|---|---|

Molekulargewicht |

218.64 g/mol |

IUPAC-Name |

2-(3-chloro-4-methylphenyl)triazole-4-carbonitrile |

InChI |

InChI=1S/C10H7ClN4/c1-7-2-3-9(4-10(7)11)15-13-6-8(5-12)14-15/h2-4,6H,1H3 |

InChI-Schlüssel |

SUUQAGRZCZEFQH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)N2N=CC(=N2)C#N)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804661.png)

![2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11804685.png)

![2-(7-Nicotinoyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11804701.png)

![Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11804717.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)(phenyl)methanol](/img/structure/B11804718.png)